3-Iodobenzo[b]thiophene
Overview
Description
3-Iodobenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The iodine atom at the 3-position of the benzothiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
3-Iodobenzo[b]thiophene is a type of 1-benzothiophene , which are aromatic heterocyclic compounds containing the benzo[b]thiophene ring system . The primary targets of this compound include Prothrombin, Trypsin-1, and Urokinase-type plasminogen activator . These targets play crucial roles in blood coagulation and fibrinolysis, which are essential processes in the human body.
Mode of Action
The synthesis of this compound involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
The synthesis of this compound involves the reaction of aryne intermediates with a variety of sulfides, which are attractive methods for preparing a wide range of organosulfur compounds .
Result of Action
It is known that the compound has the potential to be used in a broad range of research fields, including pharmaceutical sciences and materials chemistry .
Biochemical Analysis
Biochemical Properties
3-Iodobenzo[b]thiophene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of diverse chemical structures. For instance, this compound has been shown to undergo electrophilic cyclization reactions, which are catalyzed by enzymes such as cytochrome P450 . This interaction leads to the formation of stable heterocyclic compounds that can be further modified for pharmaceutical applications. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially influencing cellular redox balance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as increased antioxidant activity and enhanced cellular defense mechanisms against oxidative stress . Furthermore, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions ultimately lead to changes in gene expression, as this compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways . These temporal effects are important for understanding the potential therapeutic applications of this compound and its long-term impact on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant activity and improving cellular defense mechanisms . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing adverse effects . These findings are crucial for determining the safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, facilitating its conversion into different metabolites . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the efficiency of biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the bioavailability and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and oxidative metabolism . Additionally, this compound can accumulate in the nucleus, affecting gene expression and cellular signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzo[b]thiophene can be synthesized through various methods. One common approach involves the electrophilic cyclization of 2-iodo-1-(thiophen-2-yl)ethanone . This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic cyclization reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to introduce aryl or alkynyl groups at the 3-position.
Electrophilic Cyclization: This reaction is used to form the benzothiophene ring from suitable precursors.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Products include various 3-substituted benzothiophenes.
Coupling Reactions: Products include 3-aryl or 3-alkynyl benzothiophenes.
Scientific Research Applications
3-Iodobenzo[b]thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the production of advanced materials and electronic components.
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the iodine atom at the 3-position, making it less reactive in certain substitution reactions.
3-Bromobenzo[b]thiophene: Similar to 3-Iodobenzo[b]thiophene but with a bromine atom instead of iodine, leading to different reactivity and coupling efficiency.
2-Iodobenzo[b]thiophene: The iodine atom is at the 2-position, resulting in different regioselectivity in reactions.
Uniqueness: this compound is unique due to the presence of the iodine atom at the 3-position, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate for the synthesis of complex molecules and bioactive compounds .
Properties
IUPAC Name |
3-iodo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKQNXIPVCRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455143 | |
Record name | 3-Iodobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36748-88-6 | |
Record name | 3-Iodobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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